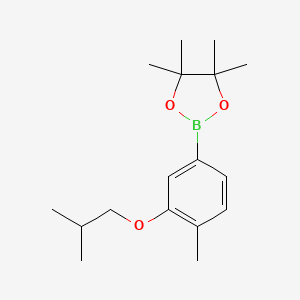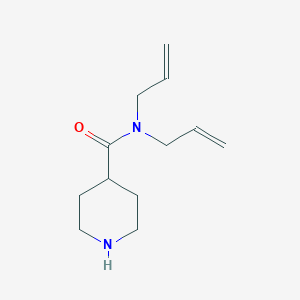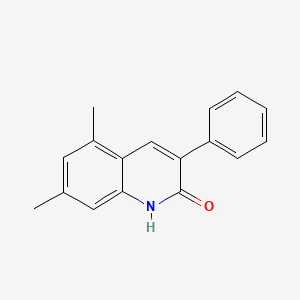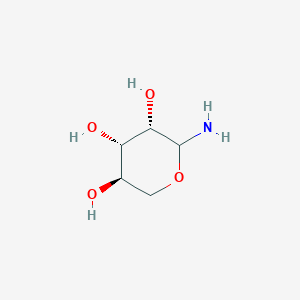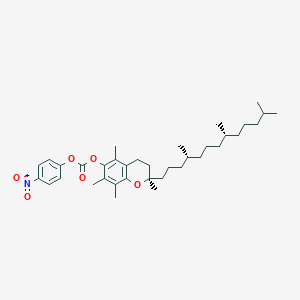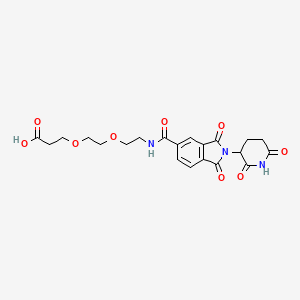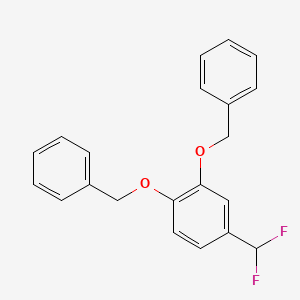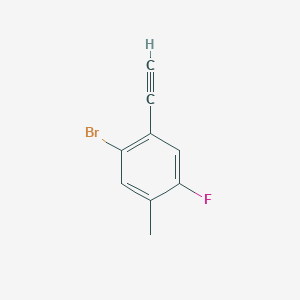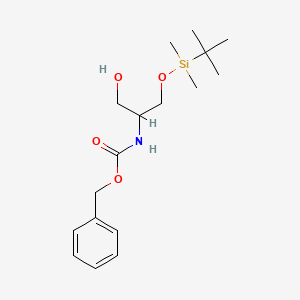
Benzyl 2-((tert-butyl(dimethyl)silyl)oxy)-1-(hydroxymethyl)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is a complex organic compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a carbamate functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of Carbamate: The protected hydroxyl compound is then reacted with benzyl chloroformate to form the carbamate.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The benzyl group can be substituted under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and benzyl bromide.
Major Products
Oxidation: Produces ketones or aldehydes depending on the specific conditions.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: Used in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for Benzyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group is stable under a variety of conditions but can be selectively removed using fluoride ions, allowing for subsequent chemical transformations . The carbamate group can also undergo hydrolysis to release the active amine, which can interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (1-((trimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate: Similar structure but with a trimethylsilyl group instead of TBDMS.
Benzyl (1-((triisopropylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate: Contains a triisopropylsilyl group.
Uniqueness
Benzyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is unique due to the steric bulk and stability provided by the TBDMS group, which offers greater protection and selectivity in synthetic applications compared to other silyl protecting groups .
Propiedades
Fórmula molecular |
C17H29NO4Si |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
benzyl N-[1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C17H29NO4Si/c1-17(2,3)23(4,5)22-13-15(11-19)18-16(20)21-12-14-9-7-6-8-10-14/h6-10,15,19H,11-13H2,1-5H3,(H,18,20) |
Clave InChI |
FQLFJJJFZGROPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(CO)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


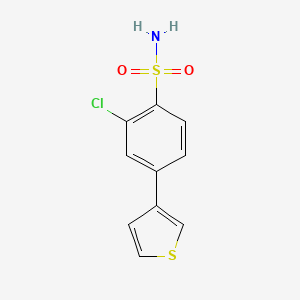
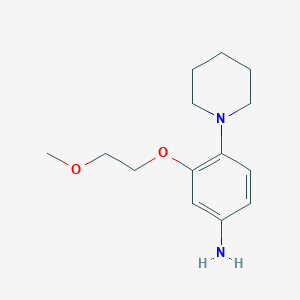

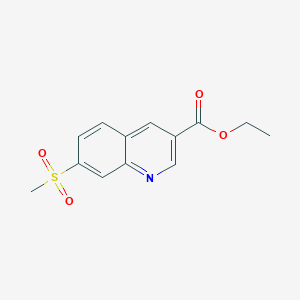
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
